In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-1,3-benzenediamine
In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-1,3-benzenediamine
Introduction
4-Chloro-6-methyl-1,3-benzenediamine, with the CAS Number 43216-72-4, is an aromatic amine of significant interest in various research and development sectors, including pharmaceuticals and performance polymers.[1] A thorough understanding of its physical properties is a critical prerequisite for its effective application, ensuring predictable behavior in reaction media, appropriate purification strategies, and safe handling. This guide provides a comprehensive overview of the key physical characteristics of this compound, underpinned by detailed, field-proven experimental protocols for their determination. As a self-validating system of analysis, the methodologies described herein are designed to yield accurate and reproducible data, which is paramount for advancing drug development and materials science.
The molecular structure of 4-Chloro-6-methyl-1,3-benzenediamine, featuring a chlorinated and methylated benzene ring with two amino groups, suggests a crystalline solid at room temperature with a degree of polarity that will influence its solubility profile. The presence of the amine functionalities indicates that its solubility will be pH-dependent.
Core Physical and Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers, which are crucial for database searches, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value | Source |
| CAS Number | 43216-72-4 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| IUPAC Name | 4-Chloro-6-methylbenzene-1,3-diamine | [1] |
Quantitative Physical Properties
The following table summarizes the available physical property data for 4-Chloro-6-methyl-1,3-benzenediamine. It is important to note that while some properties can be accurately predicted using computational models, experimental verification is always the gold standard in scientific research.
| Property | Value | Method |
| Melting Point | Data not available | Experimental Determination Required |
| Boiling Point | Data not available | Experimental Determination Required |
| Appearance | Data not available | Visual Inspection |
| Solubility | Data not available | Experimental Determination Required |
Note: The lack of publicly available experimental data for these key physical properties underscores the importance of the standardized protocols detailed in the subsequent sections.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the primary physical properties of 4-Chloro-6-methyl-1,3-benzenediamine. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.
Workflow for Physical Property Determination
The logical flow for characterizing a novel or poorly characterized compound like 4-Chloro-6-methyl-1,3-benzenediamine is outlined in the diagram below. This workflow ensures that each property is determined in a systematic and efficient manner.
Caption: Workflow for the comprehensive physical and spectroscopic characterization of 4-Chloro-6-methyl-1,3-benzenediamine.
Determination of Appearance
Principle: The physical state, color, and odor of a compound are its most fundamental physical properties and can be indicative of its purity.
Methodology:
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Sample Preparation: Place a small, representative sample of 4-Chloro-6-methyl-1,3-benzenediamine onto a clean, white watch glass.
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Visual Inspection: Under good lighting, observe and record the physical state (e.g., crystalline solid, amorphous powder), color, and any other notable characteristics.
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Odor Assessment: Carefully waft the vapors from the sample towards your nose. Do not directly inhale the vapors. Record any discernible odor. Aromatic amines often have a characteristic odor.
Causality: The color of an aromatic amine can be an indicator of its purity; freshly purified samples are often colorless or light-colored, while exposure to air and light can lead to oxidation and the formation of colored impurities.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.
Methodology:
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Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm.
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Apparatus: Use a calibrated digital melting point apparatus.
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Measurement:
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Place the capillary tube in the apparatus.
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Heat rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination may be necessary for an unknown compound).
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Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point.
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Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A broad melting range (>2 °C) often suggests the presence of impurities.
Boiling Point Determination (for liquid compounds)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol is included for completeness, although 4-Chloro-6-methyl-1,3-benzenediamine is expected to be a solid at room temperature.
Methodology (Micro-scale):
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Apparatus: Place a small amount of the substance (a few drops) into a small test tube. Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.
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Heating: Secure the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).
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Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
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Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point.
Causality: The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the temperature at which the external pressure is just greater than the vapor pressure, which is the boiling point.
Solubility Profile Determination
Principle: The solubility of a compound in various solvents provides insight into its polarity and the nature of its functional groups. The "like dissolves like" principle is a guiding concept.
Methodology:
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General Procedure: In a small test tube, add approximately 10-20 mg of 4-Chloro-6-methyl-1,3-benzenediamine. Add 1 mL of the solvent in portions, agitating after each addition. Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.
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Solvents to Test:
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Water: To assess polarity and hydrogen bonding capability.
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5% Aqueous HCl: The amine groups are basic and should be protonated by the acid, forming a more soluble ammonium salt. Solubility in aqueous acid is a strong indicator of a basic functional group.
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5% Aqueous NaOH: To determine if the compound has any acidic protons (not expected for this structure, but a good control).
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Common Organic Solvents:
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Methanol (polar, protic)
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Ethanol (polar, protic)
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Acetone (polar, aprotic)
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Dichloromethane (nonpolar)
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Toluene (nonpolar)
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Hexane (nonpolar)
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Causality: Aromatic amines are typically sparingly soluble in water but will dissolve in acidic solutions due to the formation of the polar ammonium salt. Solubility in a range of organic solvents provides a more detailed picture of its polarity.
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are integral to confirming the identity and purity of the compound, which in turn validates the measured physical properties.
Workflow for Spectroscopic Analysis
Caption: A standardized workflow for the spectroscopic characterization of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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¹H NMR:
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Acquire the spectrum on a calibrated NMR spectrometer.
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Expected Signals: Aromatic protons in the region of 6-8 ppm, amine protons (which may be broad and their chemical shift can vary), and a singlet for the methyl group protons around 2-2.5 ppm.
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¹³C NMR:
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Acquire the spectrum.
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Expected Signals: Aromatic carbons in the region of 110-150 ppm and a signal for the methyl carbon around 15-25 ppm.
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Causality: The chemical shift of each proton and carbon is dependent on its local electronic environment, providing a unique fingerprint of the molecule's structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Methodology:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
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Data Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.
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Expected Absorptions:
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N-H stretching of the primary amine groups (two bands) in the region of 3300-3500 cm⁻¹.
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C-H stretching of the aromatic ring and methyl group just above and below 3000 cm⁻¹.
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C=C stretching of the aromatic ring in the region of 1450-1600 cm⁻¹.
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C-N stretching in the region of 1250-1350 cm⁻¹.
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C-Cl stretching in the fingerprint region (below 1000 cm⁻¹).
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Causality: Each type of chemical bond vibrates at a characteristic frequency. The absorption of infrared radiation at these frequencies provides direct evidence for the presence of specific functional groups.
Conclusion
References
- U.S. Environmental Protection Agency. (2023). 1,3-Benzenediamine, 4-chloro-6-methyl-. Substance Details.
- National Center for Biotechnology Information (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. PubChem Compound Summary for CID 21835873.
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U.S. Environmental Protection Agency. (n.d.). 1,3-Benzenediamine, 4-chloro-6-methyl-. Substance Details. Retrieved from [Link]1]


